

Application Notes and Protocols for Angiogenesis Assays Using Vegfr-2-IN-15

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Compound of Interest

Compound Name: Vegfr-2-IN-15

Cat. No.: B12413967

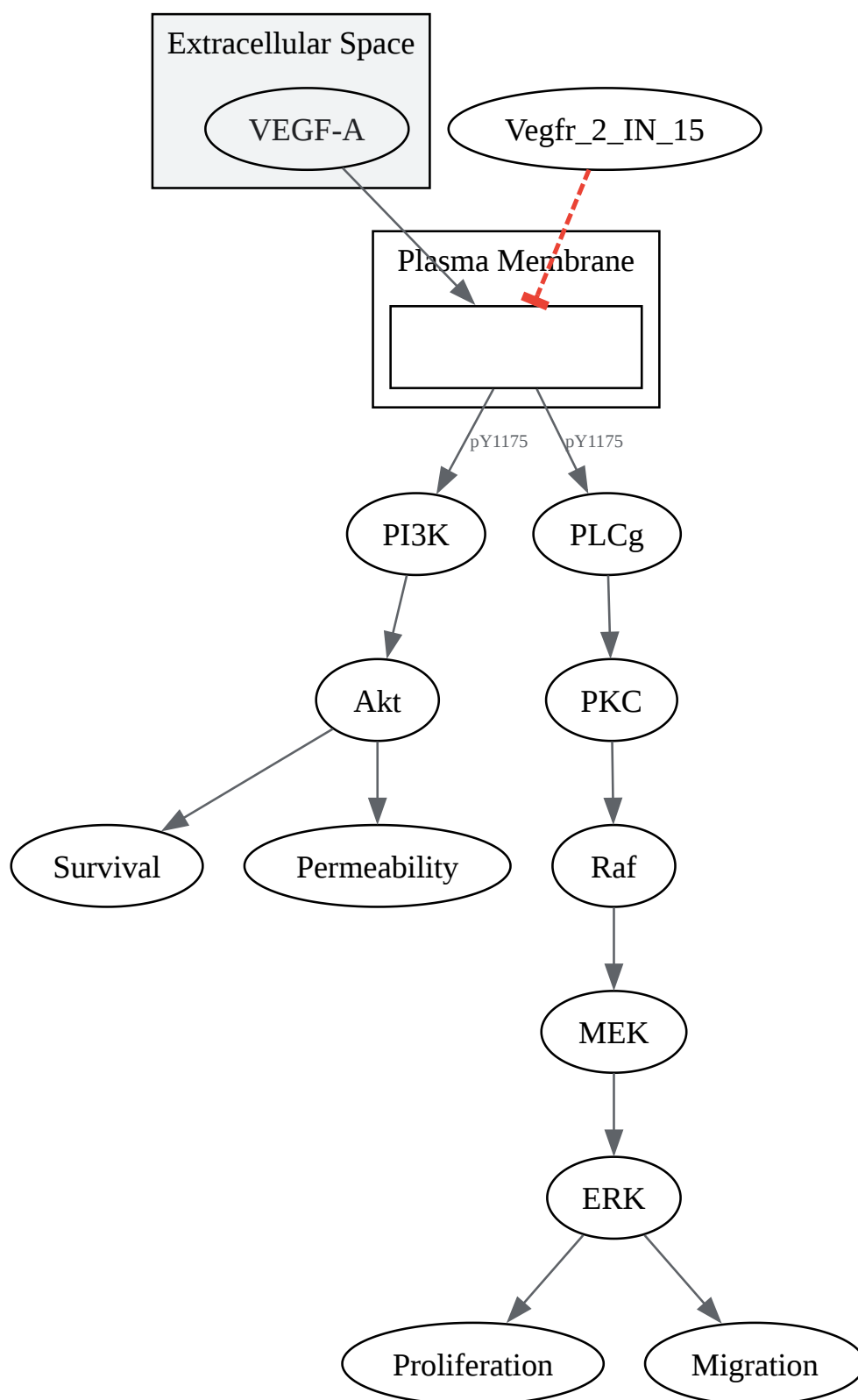
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These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of **Vegfr-2-IN-15**, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), in various in vitro angiogenesis assays.

Introduction to Angiogenesis and VEGFR-2 Signaling

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis.[1][2] The process is tightly regulated by a variety of signaling molecules, with the Vascular Endothelial Growth Factor (VEGF) family and their receptors playing a central role.[3][4]

VEGFR-2, a receptor tyrosine kinase expressed predominantly on vascular endothelial cells, is the primary mediator of the angiogenic effects of VEGF-A.[5][6] Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[5][7] This activation triggers several downstream signaling cascades, including the PLC γ -PKC-MAPK and the PI3K/Akt pathways, which collectively promote endothelial cell proliferation, migration, survival, and tube formation.[3][5][8][9] Given its pivotal role, VEGFR-2 has become a key target for anti-angiogenic therapies.[4] **Vegfr-2-IN-15** is designed to inhibit the kinase activity of VEGFR-2, thereby blocking these downstream signals and inhibiting angiogenesis.



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Application: In Vitro Angiogenesis Assays

Vegfr-2-IN-15 can be effectively evaluated in a variety of established in vitro angiogenesis assays to quantify its anti-angiogenic potential. The most common assays are detailed below.

This is one of the most widely used assays to model the late stages of angiogenesis, where endothelial cells differentiate and form three-dimensional capillary-like structures.^{[10][11][12]} Endothelial cells, typically Human Umbilical Vein Endothelial Cells (HUVECs), are seeded onto a basement membrane extract (e.g., Matrigel), which induces them to form networks of tubes. The inhibitory effect of **Vegfr-2-IN-15** is quantified by measuring the reduction in tube length, number of branch points, or total tube area.

Cell migration is a crucial early step in angiogenesis.^[1]

- **Wound Healing Assay:** A "scratch" is made in a confluent monolayer of endothelial cells. The rate at which cells migrate to close the wound is measured over time in the presence and absence of **Vegfr-2-IN-15**.
- **Transwell (Boyden Chamber) Assay:** This assay measures chemotaxis. Endothelial cells are placed in the upper chamber of a porous membrane, and a chemoattractant (like VEGF) is placed in the lower chamber. The number of cells that migrate through the pores in response to the stimulus is quantified, and the inhibitory effect of **Vegfr-2-IN-15** is assessed.

Angiogenesis requires the proliferation of endothelial cells to supply the necessary cell numbers for new vessel formation.^[1] Standard cell viability assays (e.g., MTT, XTT, or direct cell counting) can be used to determine the effect of **Vegfr-2-IN-15** on VEGF-stimulated endothelial cell proliferation.

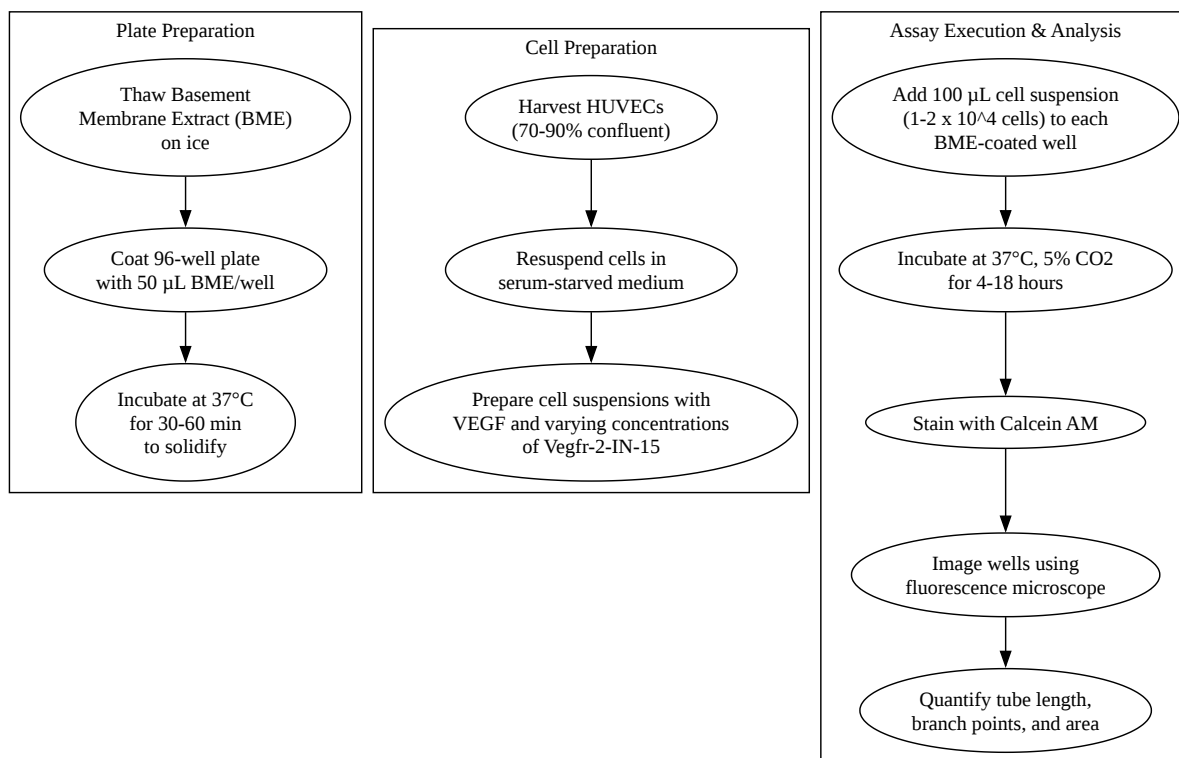
Experimental Protocols

This protocol describes the methodology for assessing the effect of **Vegfr-2-IN-15** on the tube-forming capacity of HUVECs on a basement membrane matrix.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs), passage 2-6

- Endothelial Cell Growth Medium (EGM-2)
- Basement Membrane Extract (e.g., Matrigel® or Geltrex™)
- **Vegfr-2-IN-15** (stock solution in DMSO)
- Recombinant Human VEGF-A
- 96-well tissue culture plates
- Calcein AM fluorescent dye[2]
- Inverted fluorescence microscope with imaging software



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Procedure:

- Plate Coating: Thaw the basement membrane extract (BME) on ice overnight at 4°C.[11]
Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate.[11] Ensure

the entire surface of the well is covered.

- Gel Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify into a gel.[\[2\]](#)
- Cell Preparation: Culture HUVECs to 70-90% confluency. Harvest the cells using trypsin and neutralize.[\[10\]](#) Resuspend the cells in a serum-starved basal medium.
- Treatment Preparation: Prepare serial dilutions of **Vegfr-2-IN-15** in the basal medium containing a fixed concentration of VEGF-A (e.g., 20 ng/mL). Include appropriate controls:
 - Negative Control: Basal medium only (no VEGF).
 - Positive Control: Basal medium with VEGF-A.
 - Vehicle Control: Basal medium with VEGF-A and the highest concentration of DMSO used for the inhibitor.
- Cell Seeding: Add the cells to the treatment media to achieve a final density of $1.0 - 2.0 \times 10^5$ cells/mL. Gently add 100 μ L of the final cell suspension to each BME-coated well ($1-2 \times 10^4$ cells/well).[\[2\]](#)
- Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4 to 18 hours. Monitor tube formation periodically. HUVECs typically form well-developed networks within this timeframe.[\[10\]](#)
- Visualization and Quantification:
 - Carefully remove the culture medium from the wells.
 - Add 50 μ L of Calcein AM solution (e.g., 2 μ g/mL in PBS) to each well and incubate for 20-30 minutes at 37°C.[\[2\]](#)
 - Capture images of the tube networks using an inverted fluorescence microscope.
 - Analyze the images using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify total tube length, number of junctions/nodes, and total mesh area.

This protocol measures the effect of **Vegfr-2-IN-15** on the directional migration of endothelial cells.

Materials:

- HUVECs
- EGM-2 medium
- 24-well tissue culture plates
- Sterile 200 μ L pipette tips or a cell-scratching insert
- **Vegfr-2-IN-15** (stock solution in DMSO)
- Recombinant Human VEGF-A
- Inverted microscope with a camera

Procedure:

- Cell Seeding: Seed HUVECs in 24-well plates and allow them to grow to a 95-100% confluent monolayer.
- Serum Starvation: Once confluent, replace the growth medium with a serum-free basal medium and incubate for 4-6 hours.
- Creating the Wound: Gently and evenly scratch the monolayer with a sterile 200 μ L pipette tip to create a cell-free "wound."
- Washing: Wash the wells twice with PBS to remove detached cells and debris.
- Treatment: Add basal medium containing VEGF-A (e.g., 20 ng/mL) and the desired concentrations of **Vegfr-2-IN-15** (or vehicle control) to the respective wells.
- Image Acquisition: Immediately after adding the treatment media, place the plate on a microscope stage and acquire the initial image of the scratch (T=0 hours).

- Incubation and Monitoring: Incubate the plate at 37°C and 5% CO₂. Acquire images of the same fields at subsequent time points (e.g., 6, 12, and 24 hours).
- Data Analysis: Measure the width of the cell-free area at each time point for all conditions. Calculate the percentage of wound closure relative to the initial wound area at T=0.

$$\text{Wound Closure (\%)} = [(\text{Area at T=0} - \text{Area at T=x}) / \text{Area at T=0}] * 100$$

Data Presentation

Quantitative data from the assays should be summarized for clear interpretation and comparison. The results below are illustrative examples of data that could be obtained when testing a potent VEGFR-2 inhibitor like **Vegfr-2-IN-15**.

Table 1: Effect of **Vegfr-2-IN-15** on HUVEC Tube Formation

Treatment Group	Concentration (nM)	Total Tube Length (% of Control)	Number of Branch Points (% of Control)
No VEGF	-	15.2 ± 3.1	11.5 ± 2.8
VEGF (20 ng/mL)	0 (Vehicle)	100.0 ± 8.5	100.0 ± 9.2
Vegfr-2-IN-15	1	85.4 ± 7.9	81.2 ± 8.1
Vegfr-2-IN-15	10	52.1 ± 6.3	45.7 ± 5.5
Vegfr-2-IN-15	100	18.9 ± 4.2	14.3 ± 3.9
Vegfr-2-IN-15	1000	14.5 ± 3.5	10.8 ± 2.5
IC ₅₀ (nM)	~12 nM	~15 nM	

Data are presented as mean ± standard deviation. The IC₅₀ value is calculated from the dose-response curve.

Table 2: Effect of **Vegfr-2-IN-15** on HUVEC Migration (Wound Healing Assay at 12 hours)

Treatment Group	Concentration (nM)	Wound Closure (%)
No VEGF	-	18.5 ± 4.1
VEGF (20 ng/mL)	0 (Vehicle)	85.2 ± 7.3
Vegfr-2-IN-15	10	61.7 ± 6.8
Vegfr-2-IN-15	100	25.4 ± 5.1
Vegfr-2-IN-15	1000	19.1 ± 4.5

Data are presented as mean ± standard deviation.

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